1-METHYL-3-NITRO-1H-1,2,4-TRIAZOL-5-YL [5-(4-PYRIDYL)-1,3,4-OXADIAZOL-2-YL] SULFIDE
Overview
Description
1-METHYL-3-NITRO-1H-1,2,4-TRIAZOL-5-YL [5-(4-PYRIDYL)-1,3,4-OXADIAZOL-2-YL] SULFIDE is a complex organic compound that belongs to the class of triazole and oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-3-NITRO-1H-1,2,4-TRIAZOL-5-YL [5-(4-PYRIDYL)-1,3,4-OXADIAZOL-2-YL] SULFIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids like sulfuric acid and nitric acid, along with controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and subsequent reactions in specialized reactors. The process would be optimized for yield and purity, often involving continuous monitoring and adjustment of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-METHYL-3-NITRO-1H-1,2,4-TRIAZOL-5-YL [5-(4-PYRIDYL)-1,3,4-OXADIAZOL-2-YL] SULFIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized under specific conditions.
Reduction: The nitro group can also be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole and oxadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions vary depending on the desired reaction, often involving specific solvents and temperature controls .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group would yield an amine derivative, while oxidation might lead to the formation of a nitroso or nitro derivative.
Scientific Research Applications
1-METHYL-3-NITRO-1H-1,2,4-TRIAZOL-5-YL [5-(4-PYRIDYL)-1,3,4-OXADIAZOL-2-YL] SULFIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-METHYL-3-NITRO-1H-1,2,4-TRIAZOL-5-YL [5-(4-PYRIDYL)-1,3,4-OXADIAZOL-2-YL] SULFIDE involves its interaction with specific molecular targets. The nitro and triazole groups are known to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets depend on the specific application and are often the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
3-Nitro-1,2,4-triazole-5-one: Another triazole derivative with similar chemical properties.
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: A compound with both triazole and pyrazole moieties, used in energetic materials.
Properties
IUPAC Name |
2-[(2-methyl-5-nitro-1,2,4-triazol-3-yl)sulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N7O3S/c1-16-9(12-8(15-16)17(18)19)21-10-14-13-7(20-10)6-2-4-11-5-3-6/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVCILINVWSNSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)[N+](=O)[O-])SC2=NN=C(O2)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N7O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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